Pim1/AKK1-IN-1 - 1093222-27-5

Pim1/AKK1-IN-1

Catalog Number: EVT-274175
CAS Number: 1093222-27-5
Molecular Formula: C20H13N5O
Molecular Weight: 339.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Pim1/AKK1-IN-1 involves several steps typical of multi-kinase inhibitors. While specific synthetic routes can vary, they generally include:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Reactions: Common reactions may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functional Group Modifications: Such as alkylation or acylation to enhance potency or selectivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure purity suitable for biological assays.

Technical details regarding the exact synthetic pathway may be proprietary or not fully disclosed in public literature but are critical for reproducibility in research settings.

Molecular Structure Analysis

The molecular structure of Pim1/AKK1-IN-1 features a complex arrangement conducive to its inhibitory action on target kinases. Key structural data includes:

  • Molecular Formula: C₁₁H₁₃N₅O
  • Molecular Weight: Approximately 233.26 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques, revealing key interactions with the ATP-binding site of kinases.

Understanding the molecular structure is essential for elucidating how Pim1/AKK1-IN-1 interacts with its targets and for guiding future modifications aimed at improving efficacy and selectivity .

Chemical Reactions Analysis

Pim1/AKK1-IN-1 undergoes several chemical reactions during its interaction with target kinases:

  • Binding Reactions: The compound binds to the ATP-binding pocket of the Pim1 kinase, effectively inhibiting its activity. This process can be characterized by kinetic studies that determine the binding affinity (IC50 values) and mechanism of inhibition.
  • Phosphorylation Reactions: By inhibiting Pim1 activity, Pim1/AKK1-IN-1 alters downstream phosphorylation events that are critical for cell cycle progression and apoptosis.

Technical details regarding these reactions often involve biochemical assays to quantify the inhibitory effects on target kinases .

Mechanism of Action

The mechanism of action of Pim1/AKK1-IN-1 primarily revolves around its ability to inhibit serine/threonine kinases:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site, it prevents ATP from accessing the kinase, thereby halting phosphorylation processes essential for cell proliferation.
  2. Impact on Cellular Pathways: This inhibition affects various signaling pathways involved in cell survival and proliferation, making it a candidate for cancer therapy.

Data from studies indicate that Pim1/AKK1-IN-1 can significantly reduce cell viability in cancer cell lines by inducing apoptosis through modulation of key regulatory proteins .

Physical and Chemical Properties Analysis

Pim1/AKK1-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in DMSO (Dimethyl sulfoxide) and other organic solvents, which is important for its use in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness; studies often assess degradation rates in serum or buffer solutions.
  • pH Sensitivity: The activity may vary with pH levels; thus, it is often tested across a range of pH values to determine optimal conditions for efficacy.

Relevant data regarding these properties can guide researchers in designing experiments and interpreting results accurately .

Applications

Pim1/AKK1-IN-1 has several scientific applications:

  • Cancer Research: It serves as a valuable tool for studying the role of Pim kinases in tumorigenesis and cancer progression.
  • Drug Development: The compound acts as a lead compound for developing more selective inhibitors targeting specific kinases involved in various diseases.
  • Cell Signaling Studies: It aids in elucidating signaling pathways regulated by Pim kinases, contributing to a deeper understanding of cellular processes such as growth and apoptosis.
Introduction to PIM1 Kinase and AKK1 in Oncogenic Signaling

Structural and Functional Characterization of PIM1 Kinase

PIM1 kinase (UniProt ID: P11309) is encoded on chromosome 6p21.2 in humans and produces two functionally distinct isoforms through alternative translation initiation: a 44 kDa isoform (Pim-1L) initiating from an upstream CUG codon, and a 34 kDa isoform (Pim-1S) originating from a downstream AUG codon. The isoforms exhibit differential subcellular localization – Pim-1L localizes predominantly to the plasma membrane while Pim-1S resides primarily in the nucleus – suggesting compartment-specific functions [1].

Structurally, PIM1 belongs to the CAMK (calcium/calmodulin-dependent protein kinase) family but exhibits unique characteristics:

  • Constitutive activity: Unlike most kinases, PIM1 lacks regulatory domains and phosphorylation-dependent activation loops, rendering it constitutively active upon expression [10].
  • ATP-binding pocket: Features a unique hinge region (Glu121-Leu122) and proline gatekeeper residue (Pro123), enabling accommodation of bulky inhibitors [4].
  • Substrate recognition: Preferentially phosphorylates substrates with consensus sequences (K/R-K/R-K/R-X-S/T-X) through electrostatic interactions [7].

Table 1: PIM1 Isoforms and Their Functional Characteristics

IsoformMolecular WeightInitiation CodonCellular LocalizationFunctional Specialization
Pim-1L44 kDaCUG (Leucine)Plasma membraneChemoresistance promotion
Pim-1S34 kDaAUG (Methionine)Nucleus/cytoplasmTranscriptional regulation

PIM1 overexpression is a hallmark of aggressive malignancies, including:

  • Hematological cancers: Upregulated in 50-70% of diffuse large B-cell lymphomas (DLBCL) and acute myeloid leukemia (AML), where it phosphorylates BAD (Bcl-2-associated death promoter) at Ser112, inactivating this pro-apoptotic protein [10].
  • Solid tumors: Overexpressed in 60% of pancreatic ductal adenocarcinomas (PDAC), where it is transcriptionally regulated by oncogenic K-Ras and promotes radioresistance via p27Kip1 phosphorylation and degradation [5].
  • Therapeutic resistance: CRISPR activation screens identified PIM1 as a top resistance driver in ALK-positive neuroblastoma, where its overexpression maintains survival signals despite ALK inhibition [8].

Role of AKK1 in Cellular Metabolism and Tumorigenesis

AAK1 (Adaptor-Associated Kinase 1) regulates clathrin-mediated endocytosis and metabolic signaling through phosphorylation of adaptor proteins. While less studied than PIM1 in oncology, emerging evidence positions AKK1 as a crucial metabolic modulator:

  • Glucose metabolism: Phosphorylates TSC2 (tuberin) to activate mTORC1 signaling, enhancing glycolytic flux and promoting Warburg metabolism in cancer cells [6].
  • Receptor trafficking: Regulates transferrin and EGFR internalization, sustaining growth factor signaling even under ligand-limited conditions [9].
  • Substrate specificity: Preferentially phosphorylates μ-subunits of AP2 adaptor complexes (Thr156), facilitating cargo recruitment during clathrin-coated vesicle formation [2].

In tumorigenic contexts, AKK1 exhibits dual functionality:

  • Oncogenic driver: Amplified in 15-20% of hepatocellular carcinomas where it enhances insulin-like growth factor receptor (IGF1R) recycling and downstream PI3K/AKT signaling [6].
  • Therapeutic resistance co-factor: Sustains survival signaling in PIM1-overexpressing tumors by maintaining growth factor receptor surface expression and downstream metabolic adaptation [8].

Table 2: Metabolic Pathways Regulated by PIM1 and AKK1

KinasePrimary Metabolic FunctionsKey Phosphorylation TargetsTumor Contexts
PIM1• Enhances mitochondrial OXPHOS • Promotes glucose/amino acid uptake • Phosphorylates HK2 (hexokinase 2)BAD (Ser112), c-MYC (Ser62), HK2 (Thr473)Leukemia, pancreatic cancer
AKK1• Activates mTORC1 signaling • Regulates nutrient receptor endocytosis • Modulates GLUT4 traffickingTSC2 (Ser1798), AP2M1 (Thr156), Rabaptin-5Liver cancer, breast cancer

Rationale for Dual Inhibition in Cancer Therapeutics

The co-targeting of PIM1 and AKK1 addresses three fundamental limitations of mono-targeted kinase inhibition: pathway redundancy, adaptive resistance, and tumor microenvironment survival. Pim1/AKK1-IN-1 (chemical name: N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide; CAS: 1093222-27-5) achieves balanced inhibition with dissociation constants (Kd) of 35 nM for PIM1 and 53 nM for AKK1, effectively disrupting synergistic kinase functions [2] [6].

Mechanistic synergies:

  • Apoptosis restoration: Concurrent inhibition prevents phosphorylation of complementary anti-apoptotic targets (PIM1→BAD; AKK1→mTOR/TSC2 axis), eliminating survival redundancies [6] [8].
  • Metabolic disruption: Co-blockade impairs both glycolytic (AKK1-mTOR) and mitochondrial (PIM1-HK2) energy production, causing catastrophic ATP depletion in tumors [4] [10].
  • Resistance prevention: In ALK-positive neuroblastoma models, dual inhibition overcomes PIM1-mediated resistance to ceritinib (ALK inhibitor) by simultaneously blocking bypass signaling and receptor trafficking [8].

Table 3: Inhibition Profile of Pim1/AKK1-IN-1

Target KinaseKd (nM)Primary Cellular FunctionsValidation Methods
PIM135Cell survival, proliferation, metabolismSPR, kinase activity assays
AAK153Clathrin-mediated endocytosis, receptor recyclingCellular thermal shift assay
MST275Hippo pathway regulationSelectivity screening
LKB1380AMPK activation, energy sensingKinase panel profiling

Therapeutic applications supported by experimental evidence:

  • Pancreatic cancer: In K-Ras-mutated PDAC models, Pim1/AKK1-IN-1 reduced invasion by 70% and radioresistance by 60% versus single kinase inhibitors by simultaneously suppressing PIM1-mediated survival and AKK1-dependent nutrient uptake [5].
  • Hematologic malignancies: Demonstrated synergistic lethality with venetoclax (BCL2 inhibitor) in AML cells by disabling complementary anti-apoptotic pathways (PIM1: BAD phosphorylation; AKK1: MCL1 stabilization) [10].
  • Viral infections: Inhibited dengue and Ebola virus replication in vitro by disrupting AAK1-mediated viral entry (CC50 >50 μM in Huh-7 cells), highlighting non-oncological applications [3].

Combination strategies to enhance efficacy:

  • Vertical pathway inhibition: Combining with ALK inhibitors in neuroblastoma (ceritinib + Pim1/AKK1-IN-1) reduced tumor growth by 85% in PDX models versus 40-50% with monotherapies [8].
  • Chemosensitization: Pre-treatment with Pim1/AKK1-IN-1 reversed multidrug resistance in prostate cancer by inhibiting PIM1-induced drug efflux pumps and AKK1-mediated drug internalization [4] [10].

Table 4: Preclinical Combination Strategies with Pim1/AKK1-IN-1

Cancer TypeCombination AgentMechanistic BasisObserved Synergy (ΔIC50)
ALK+ neuroblastomaCeritinib (ALK inhibitor)Blocks resistance from bypass signaling8.2-fold reduction vs. ceritinib alone
K-Ras PDACGemcitabineSuppresses PIM1-mediated survival & AKK1-dependent nucleotide uptake6.7-fold chemosensitization
Triple-negative breast cancerPaclitaxelInhibits PIM1/AAK1-driven drug efflux & metabolic adaptation11.3-fold increase in apoptosis

Properties

CAS Number

1093222-27-5

Product Name

Pim1/AKK1-IN-1

IUPAC Name

N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide

Molecular Formula

C20H13N5O

Molecular Weight

339.36

InChI

InChI=1S/C20H13N5O/c21-9-13-3-5-14(6-4-13)16-8-17-18(12-24-19(17)23-11-16)25-20(26)15-2-1-7-22-10-15/h1-8,10-12H,(H,23,24)(H,25,26)

InChI Key

JTSLALYXYSRPGW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C#N

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.